Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C14H21N3O2. It is often used in organic synthesis and pharmaceutical research due to its unique structure, which includes a pyrrolidine ring and an aminopyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminopyridine Moiety: This step often involves nucleophilic substitution reactions where an aminopyridine derivative is introduced to the pyrrolidine ring.
Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate group during the synthesis process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the aminopyridine moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the aminopyridine group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 3-(5-aminopyridin-2-yl-3,4,6-d3)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring and an aminopyridine moiety. This structure provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-10(9-17)12-5-4-11(15)8-16-12/h4-5,8,10H,6-7,9,15H2,1-3H3 |
InChI Key |
AWOBXGXXWCBSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
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